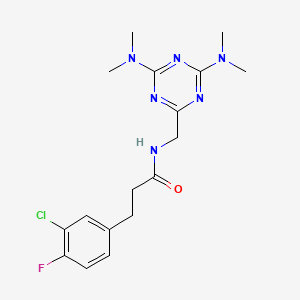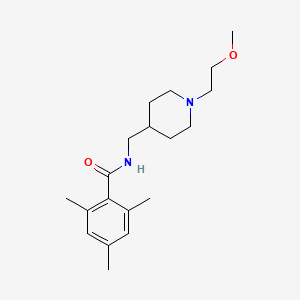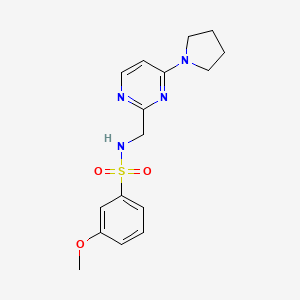![molecular formula C20H18BrN3S B2442021 N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-60-4](/img/structure/B2442021.png)
N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several interesting structural components, including a bromophenyl group, a phenyl group, a pyrrolopyrazine group, and a carbothioamide group . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl and phenyl groups might be introduced through electrophilic aromatic substitution reactions . The pyrrolopyrazine group could potentially be synthesized through cyclization or ring annulation methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyrazine group, for example, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could potentially be replaced through a nucleophilic aromatic substitution reaction .Aplicaciones Científicas De Investigación
Anticancer Activity
Researchers have developed novel chemical scaffolds based on the pyrrolo[1,2-a]pyrazine core, demonstrating significant anticancer activity against prostate and breast cancer cells. A specific derivative, identified as (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, showed potent inhibitory effects on cell viability and migration, and induced apoptosis via caspase-3 activation in cancer cells (Seo et al., 2019).
Antimicrobial Agents
Novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives have been synthesized and shown to exhibit good antimicrobial activities against various microorganisms. These compounds were created using a simple and convenient synthesis process, indicating their potential as antimicrobial agents (Abdel-Wahab et al., 2017).
Heterocyclic Synthesis
Studies on the synthesis of heterocyclic compounds using the pyrazine moiety have led to the creation of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the versatility of pyrazine-based compounds in generating diverse molecular structures with potential biological activities (Gad-Elkareem et al., 2011).
Palladium-Catalyzed Arylation
The palladium-catalyzed Suzuki cross-coupling reaction has been applied to 3,4-dihydropyrrolo[1,2-a]pyrazines, facilitating the synthesis of 6-substituted and 6,8-disubstituted derivatives. This method underscores the chemical flexibility of the pyrrolo[1,2-a]pyrazine scaffold for functionalization, relevant to developing new chemical entities (Castellote et al., 2004).
Antidepressant Activity
A series of carbothioamide derivatives have been synthesized and evaluated for their antidepressant activity, demonstrating the potential of pyrazole-based compounds in the development of new therapeutic agents for depression. One compound, in particular, showed significant reduction in immobility time in animal models, comparable to standard treatments (Mathew et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with a variety of targets, including acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
For example, some pyrazoline derivatives have been reported to increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It is known that the activity of similar compounds can be influenced by factors such as lipophilicity .
Propiedades
IUPAC Name |
N-(3-bromophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3S/c21-16-8-4-9-17(14-16)22-20(25)24-13-12-23-11-5-10-18(23)19(24)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAAJWZOERAQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441938.png)
![ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2441942.png)



![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2441950.png)


![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)
![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)

